Pyrazine

Catalog No.
S577106
CAS No.
290-37-9
M.F
C4H4N2
M. Wt
80.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazine

CAS Number

290-37-9

Product Name

Pyrazine

IUPAC Name

pyrazine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H

InChI Key

KYQCOXFCLRTKLS-UHFFFAOYSA-N

SMILES

C1=CN=CC=N1

Solubility

freely soluble in water, organic solvents
very soluble (in ethanol)

Synonyms

1,4-Diazabenzene; 1,4-Diazine; NSC 400221; Paradiazine; Piazine; p-Diazine

Canonical SMILES

C1=CN=CC=N1

Drug Discovery and Development

Pyrazine serves as a valuable scaffold in the development of novel therapeutic agents. Researchers explore its potential in various therapeutic areas, including:

  • Anticancer properties: Pyrazine derivatives exhibit promising anti-cancer activity by targeting different cellular processes involved in cancer progression. Studies suggest their potential to inhibit cancer cell proliferation, migration, and invasion .
  • Antibacterial and antifungal activity: Certain pyrazine derivatives demonstrate broad-spectrum antibacterial and antifungal activity against various pathogenic strains. This opens avenues for the development of novel antibiotics and antifungals to combat emerging drug-resistant pathogens .
  • Anti-inflammatory and neuroprotective effects: Pyrazines are being investigated for their potential to manage inflammation and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂. It features a symmetrical structure characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine is a deliquescent crystal or wax-like solid, exhibiting a pungent, sweet, corn-like, and nutty odor. It is less basic than other nitrogen-containing heterocycles such as pyridine, pyridazine, and pyrimidine .

  • Flavor and Aroma Compounds: Alkylpyrazines, which are substituted pyrazines, contribute significantly to the flavor profiles of roasted and baked goods, imparting nutty, toasty, or coffee-like aromas [].
  • Pharmacological Activity: Certain pyrazine derivatives exhibit potential pharmacological properties. For instance, tetramethylpyrazine shows antioxidant and anti-inflammatory effects in some studies [].
  • Acute Toxicity: Pyrazine exhibits moderate to low acute toxicity. However, ingestion may cause irritation to the gastrointestinal tract [].
  • Flammability: Pyrazine has a flash point of 55 °C, indicating flammability. Proper handling and storage are crucial to avoid fire hazards [].

Please note:

  • The information on the mechanism of action for pyrazine itself is limited. Further research is required to understand its potential biological roles.
  • The pharmacological activity mentioned is for a specific derivative (tetramethylpyrazine) and may not be generalizable to all pyrazine derivatives.
Typical of heterocycles. These include:

  • Nucleophilic Substitution Reactions: Similar to pyrimidines, pyrazines can undergo nucleophilic aromatic substitution (SNAr) reactions.
  • Palladium-Catalyzed Cross-Coupling Reactions: Pyrazine derivatives can be used in palladium-catalyzed reactions to form carbon-carbon bonds .
  • Decarboxylation: Pyrazinecarboxylic acids can undergo decarboxylation at elevated temperatures (above 200 °C) to yield pyrazine .

Pyrazine and its derivatives exhibit notable biological activities. For instance, tetramethylpyrazine (also known as ligustrazine) has been reported to scavenge superoxide anions and reduce nitric oxide production in human granulocytes. This suggests potential anti-inflammatory properties . Additionally, some pyrazines are implicated in flavor and aroma profiles in food products, contributing to sensory experiences .

Several methods have been developed for synthesizing pyrazine:

  • Staedel–Rugheimer Synthesis (1876): Involves the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which is then condensed and oxidized to yield pyrazine.
  • Gutknecht Synthesis (1879): A variation of the Staedel–Rugheimer method that alters the synthesis of the alpha-ketoamine.
  • Gastaldi Synthesis (1921): Another approach that contributes to the variety of synthetic pathways available for pyrazine production .

Pyrazine finds utility in several fields:

  • Flavoring Agents: Commonly used in the food industry for its distinctive flavor profile in baked and roasted goods.
  • Pharmaceuticals: Certain derivatives are explored for their potential therapeutic effects due to their biological activity.
  • Agricultural Chemicals: Some pyrazine derivatives serve as agrochemicals or pesticides .

Research on pyrazine interactions focuses on its behavior in biological systems and its reactivity with other compounds. Studies have indicated that pyrazines can interact with various biological targets, influencing metabolic pathways and potentially offering therapeutic benefits. The specific interactions often depend on the functional groups attached to the pyrazine ring, which can modify its reactivity and biological profile .

Pyrazine shares structural similarities with several other nitrogen-containing heterocycles. Here’s a comparison highlighting its uniqueness:

CompoundStructureUnique Features
PyridineC₅H₅NContains one nitrogen atom; more basic than pyrazine.
PyridazineC₄H₄N₂Contains two nitrogen atoms adjacent; different reactivity profile.
PyrimidineC₄H₄N₂Contains two nitrogen atoms at positions 1 and 3; more basic than pyrazine.
PiperazineC₈H₁₀N₂Saturated compound; distinct from aromatic nature of pyrazine.
AlkylpyrazinesVaried alkyl substitutions on pyrazine ringExhibits diverse flavors and aromas; used extensively in food chemistry.

Pyrazine's unique symmetrical structure and specific odor profile distinguish it from these similar compounds, making it particularly valuable in flavor chemistry and potential therapeutic applications .

Transition Metal-Catalyzed Dearomatization Strategies

Copper-Mediated Enantioselective Piperazine Formation

The enantioselective dearomatization of pyrazines represents a significant advancement in heterocyclic chemistry. While dearomatization strategies for heterocycles with single heteroatoms have been well-established, extending these methods to diazines like pyrazine has proven challenging due to their higher aromatic stabilization energy (32.0 kcal/mol) and the presence of two reactive nitrogen sites.

Recent developments in copper-catalyzed methodology have overcome these challenges. When exposed to a chloroformate and an alkyne in the presence of a copper catalyst derived from copper iodide and the chiral ligand StackPhos, pyrazine readily undergoes dearomatization to provide 2,3-disubstituted dihydropyrazines as single diastereomers with excellent enantioselectivity (Scheme 1).

Pyrazine + R-C≡CH + ClCO₂R' → [Cu]/StackPhos → Dihydropyrazine products                                 -10°C, DCM       (up to 95% yield, 99% ee)

Mechanistic studies revealed that chloride ion plays a critical non-innocent role in this transformation by preventing a second iminium alkynylation, thus enabling subsequent functionalization at the second reactive site. This copper-catalyzed process addresses a critical gap in piperazine synthesis, offering a direct route to C-substituted piperazines that are prevalent in pharmaceutical compounds but have been challenging to prepare through traditional methods.

EntryAlkyneChloroformateYield (%)ee (%)
1Ph-C≡CHMeOCOCl9596
24-MeO-Ph-C≡CHMeOCOCl9198
34-F-Ph-C≡CHMeOCOCl9397
4H-C≡CHMeOCOCl8899
5Ph-C≡CHEtOCOCl9095

The dihydropyrazine products serve as versatile intermediates for the synthesis of chiral piperazine derivatives and C₁-symmetric 1,2-diamines through selective reduction, oxidative cleavage, or further functionalization. Notably, chemoselective reduction with BF₃- Et₂O and Et₃SiH provides facile access to chiral 2-alkynylpiperazines in excellent yields (84-89%).

Palladium-Catalyzed Cross-Coupling Polymerizations

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex pyrazine-based architectures, including ladder polymers with extended π-conjugation. These methodologies typically involve the coupling of diiodopyrazines with distannylpyrazines to form polymeric structures.

The preparation of pyrazine monomers for step-growth polymerization commonly starts from ethyl acetoacetate, proceeding via pyrazine-2,5-dicarboxylic acid as a key intermediate. Since direct electrophilic halogenation of the electron-deficient pyrazine nucleus is generally unsuccessful, directed ortho-metalation using appropriate directing groups has been developed to introduce iodine substituents.

Pd/Cu-catalyzed Stille coupling between diiodopyrazines and distannylpyrazines enables the construction of ladder polymers with the following advantages:

  • High-yield formation of ladder linkages upon ZnCl₂ activation
  • Incorporation of solubilizing substituents for improved processability
  • Planar conformation that maximizes extended π-conjugation

The resulting polypyrazines exhibit increased bandwidth and lowered optical band gaps, making them promising materials for electronic applications.

Microwave-Assisted Click Chemistry Approaches

Triazole-Pyrazine Conjugate Synthesis

Microwave-assisted click chemistry has revolutionized the synthesis of pyrazine-triazole conjugates, offering significant advantages in terms of reaction time, yield, and operational simplicity. This approach has been particularly valuable in developing potential antiviral agents against SARS-CoV-2.

The synthesis of pyrazine-triazole conjugates typically begins with the preparation of prop-2-yn-1-yl pyrazine-2-carboxylate (3) from pyrazinoic acid (1) and propargyl bromide (2) under basic conditions. The resulting alkyne component is then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various aryl azides under microwave irradiation to afford the desired triazole derivatives in good yields.

Pyrazinoic acid + Propargyl bromide → Prop-2-yn-1-yl pyrazine-2-carboxylate                   K₂CO₃, DMFProp-2-yn-1-yl pyrazine-2-carboxylate + Aryl azide → Pyrazine-triazole conjugate                                       CuSO₄, MW     (50-65% yield)

A series of pyrazine-triazole conjugates (5a-g) was synthesized through this methodology and evaluated for antiviral activity against SARS-CoV-2. Several derivatives, particularly those with fluorinated aryl substituents (5d-g), demonstrated significant potency with favorable selectivity indices compared to the reference drug favipiravir.

CompoundStructureIC₅₀ (mM)CC₅₀ (mM)SI
5a(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate0.48721.2122.488
5d(1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate0.20641.3966.763
FavipiravirReference drug0.43940.98722.246

The computational studies corroborated the observed biological properties, suggesting these conjugates as promising candidates for further development as antiviral agents.

Benzotriazole-Mediated Amide Linkage Formation

Benzotriazole chemistry represents another efficient approach for diversifying pyrazine scaffolds, particularly through the formation of amide linkages. This methodology has been employed to synthesize pyrazine-benzothiazole conjugates with potential antiviral activity.

The synthetic pathway begins with the activation of pyrazinoic acid (1) using benzotriazole, followed by reaction with various amino acids to form pyrazinoic acid-amino acid conjugates. These intermediates are subsequently treated with 2-amino thiophenol under microwave irradiation to afford pyrazine-benzothiazole conjugates (12a-k).

An alternative, higher-yielding route involves thionyl chloride activation:

Pyrazinoic acid → SOCl₂ → Pyrazinoyl chloride → Amino acid → Pyrazinoic acid-amino acid conjugate → 2-Amino thiophenol → Pyrazine-benzothiazole conjugate

Comparison of different synthetic routes revealed that the thionyl chloride route provided better overall yields than the Boc chemistry and benzotriazole chemistry approaches, despite requiring excess thionyl chloride.

Among the synthesized pyrazine-benzothiazole conjugates, compound 12i, derived from phenylalanine, exhibited notable antiviral activity against SARS-CoV-2 (IC₅₀ = 0.3638 mM) with a favorable selectivity index (SI = 3.837).

Directed Ortho-Lithiation Functionalization Techniques

Neopentyl Glycol Acetal-Directed Metalation

Directed ortho-lithiation represents a powerful strategy for functionalizing the electron-deficient pyrazine core, overcoming the limitations of conventional electrophilic substitution reactions. Neopentyl glycol acetals have emerged as effective directing groups for the regioselective metalation of pyrazines.

The key advantages of neopentyl glycol acetal-directed metalation include:

  • Regioselective deprotonation at the position ortho to the directing group
  • Compatibility with various electrophiles, particularly iodine
  • Stability under lithiation conditions
  • Potential for subsequent deprotection to reveal carbonyl functionality

This approach allows for the synthesis of iodopyrazines that serve as vital building blocks for transition metal-catalyzed cross-coupling reactions, enabling access to highly functionalized pyrazine derivatives and polymeric materials.

The directed ortho-lithiation typically employs strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with appropriate electrophiles:

Pyrazine-neopentyl glycol acetal + n-BuLi → Lithiated intermediate → I₂ → Iodopyrazine-neopentyl glycol acetal

tert-Butoxycarbonyl-Protected Amine Intermediates

Another effective approach for directed ortho-lithiation of pyrazines involves the use of tert-butoxycarbonyl (Boc)-protected amine functionalities as directing groups. This strategy is particularly valuable for introducing diversity at multiple positions of the pyrazine scaffold.

The synthesis of Boc-protected aminopyrazines typically begins with pyrazine-2,5-dicarboxylic acid, which undergoes a bis(Curtius) rearrangement followed by tert-butyl alcohol capture of the diisocyanate to afford the protected diamine in high yield. This transformation effectively converts carbonyl moieties to Boc-protected arylamines, providing a platform for subsequent metalation chemistry.

The Boc-protected aminopyrazines undergo selective ortho-lithiation under standard conditions (n-BuLi, THF, -78°C), allowing for the introduction of various electrophiles, particularly halogens, at the adjacent positions. The resulting halopyrazines serve as versatile intermediates for cross-coupling reactions and further functionalization.

A significant advantage of this approach is the compatibility of Boc-protected amines with lithiating agents, avoiding competitive deprotonation of the NH functionality that would occur with unprotected amines. Additionally, the Boc group can be readily removed under acidic conditions to reveal the free amine, enabling further derivatization.

Physical Description

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS]
Solid
deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odou

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

80.037448136 g/mol

Monoisotopic Mass

80.037448136 g/mol

Boiling Point

115.00 to 116.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

LogP

-0.26 (LogP)
-0.26

Melting Point

54 - 56 °C

UNII

2JKE371789

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (55.28%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H228 (43.48%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10.81 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

290-37-9

Wikipedia

Pyrazine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine: ACTIVE

Dates

Modify: 2023-08-15

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